molecular formula C16H24ClNO2 B3343252 2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide CAS No. 51218-54-3

2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide

Cat. No. B3343252
CAS RN: 51218-54-3
M. Wt: 297.82 g/mol
InChI Key: NXFSZAARYUBOBT-UHFFFAOYSA-N
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Description

2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide is a chemical compound that has been widely used in scientific research. This compound is also known as Etomidate or Amidate and is mainly used as an intravenous anesthetic agent. Etomidate is a short-acting hypnotic drug that is used for induction of anesthesia and sedation during medical procedures. The chemical structure of Etomidate includes a chlorinated imidazole ring, which is responsible for its anesthetic properties.

Mechanism of Action

Etomidate works by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. Etomidate binds to the GABA receptor and enhances the inhibitory effect of GABA, leading to sedation and anesthesia.
Biochemical and Physiological Effects:
Etomidate has several biochemical and physiological effects. It reduces the activity of the central nervous system, leading to sedation and anesthesia. Etomidate also reduces the activity of the cardiovascular system, leading to a decrease in blood pressure and heart rate. Etomidate has minimal effects on respiratory function, making it a safe anesthetic agent for patients with respiratory problems.

Advantages and Limitations for Lab Experiments

Etomidate has several advantages and limitations for lab experiments. Its fast onset of action and short duration make it an ideal anesthetic agent for animal studies. Etomidate has minimal effects on respiratory function, making it suitable for studies involving respiratory function. However, Etomidate has been shown to suppress the immune system, which may affect the results of immunological studies.

Future Directions

There are several future directions for research on Etomidate. One area of research is the development of new anesthetic agents that have similar properties to Etomidate but with fewer side effects. Another area of research is the use of Etomidate in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Etomidate has been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy. Etomidate has also been shown to have neuroprotective effects, which may be useful in the treatment of Parkinson's disease.

Scientific Research Applications

Etomidate has been extensively used in scientific research for its anesthetic properties. It is commonly used in animal studies to induce anesthesia and sedation. Etomidate has also been used in human studies to induce anesthesia for surgical procedures. Etomidate is preferred over other anesthetic agents due to its fast onset of action, short duration, and minimal side effects.

properties

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO2/c1-5-13-8-7-9-14(6-2)16(13)18(15(19)10-17)12(3)11-20-4/h7-9,12H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFSZAARYUBOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(C(C)COC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562315
Record name 2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide

CAS RN

51218-54-3
Record name 2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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